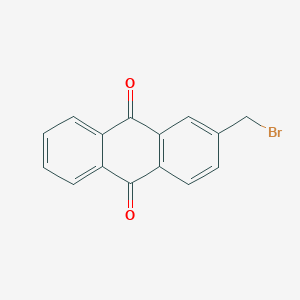

2-Bromomethyl-anthraquinone

概述

描述

2-Bromomethyl-anthraquinone is a useful research compound. Its molecular formula is C15H9BrO2 and its molecular weight is 301.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401357. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that anthraquinone-based compounds, such as 2-bromomethyl-anthraquinone, generally target essential cellular proteins . These proteins play a crucial role in various cellular processes, including cell growth, division, and death .

Mode of Action

Anthraquinone-based compounds are known to inhibit cancer progression by interacting with their targets . This interaction can lead to changes in the function of the target proteins, thereby affecting the viability of cancer cells .

Biochemical Pathways

Anthraquinone-based compounds are known to affect key target proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and g-quadruplexes . These proteins are involved in various biochemical pathways that contribute to the viability of cancer cells .

Result of Action

Anthraquinone-based compounds are known to inhibit cancer progression by targeting essential cellular proteins . This can lead to changes in the function of these proteins, thereby affecting the viability of cancer cells .

Action Environment

It is known that the synthesis of anthraquinones in plants depends on various physiological conditions . Therefore, it is plausible that environmental factors could potentially influence the action of this compound.

生化分析

Biochemical Properties

2-Bromomethyl-anthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit topoisomerases, enzymes that play a crucial role in DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, making this compound a potential anticancer agent. Additionally, it interacts with kinases and matrix metalloproteinases, further influencing cellular processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular behavior and function . Its impact on cellular metabolism includes the modulation of metabolic flux and metabolite levels, which can affect overall cell health and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with topoisomerases results in the inhibition of these enzymes, disrupting DNA replication and transcription . Additionally, this compound can activate or inhibit kinases, affecting various signaling pathways and cellular processes . These molecular interactions contribute to its overall biological activity and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the biosynthesis of anthraquinones, affecting the overall production of these compounds . Additionally, this compound can impact the redox balance within cells, leading to changes in cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to various cellular compartments, influencing its accumulation and activity . These interactions are essential for its overall distribution and effectiveness within the biological system.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

生物活性

2-Bromomethyl-anthraquinone (C15H9BrO2) is a synthetic anthraquinone derivative that has garnered attention due to its diverse biological activities, particularly in cancer research and organic synthesis. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

1. Overview of this compound

This compound is characterized by its anthraquinone structure, which includes a bromomethyl group that enhances its reactivity. This compound has been studied for its potential applications in anticancer therapies, photocatalysis, and enzyme inhibition.

The biological activity of this compound is primarily linked to its ability to interact with essential cellular proteins and pathways:

- Target Proteins : It inhibits key proteins such as topoisomerases, which are crucial for DNA replication and transcription .

- Cell Signaling : The compound modulates signaling pathways like NF-κB, influencing inflammation and immune responses.

- Cell Cycle Regulation : It has been shown to induce apoptosis in cancer cells by disrupting normal cell cycle progression .

The compound exhibits various biochemical properties that contribute to its biological activity:

- Enzyme Inhibition : this compound inhibits topoisomerases and other enzymes involved in metabolic pathways, affecting cellular metabolism and growth .

- Stability : Laboratory studies indicate that the compound remains stable under standard conditions, which is crucial for its efficacy in biological assays.

4. Biological Activity in Cancer Research

Numerous studies have evaluated the anticancer potential of this compound:

4.1 In Vitro Studies

A study conducted using the NCI-60 cell line panel revealed that derivatives of anthraquinones, including this compound, exhibited cytotoxic effects against various cancer cell lines. The most notable findings include:

- Compound 7 (a derivative) showed an average growth inhibition percentage (GI%) of 47.3% across multiple cell lines at a concentration of 10 µM .

- The IC50 values for certain derivatives ranged between 32–50 µM after one hour of exposure, demonstrating significant anticancer activity .

| Compound | Average GI% | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| 7 | 47.3% | 32–50 | RT112, TCCSUP, J82, UMUC13 |

4.2 In Vivo Studies

The effects of varying dosages were examined in animal models, suggesting that lower doses could provide therapeutic benefits without significant toxicity. This highlights the potential for developing safe dosage regimens for clinical applications.

5. Case Studies and Applications

Several case studies illustrate the practical applications of this compound:

- Photocatalysis : The compound has been utilized as a photocatalyst in organic synthesis reactions, demonstrating its versatility beyond biological applications .

- Anticancer Therapy Development : Research focusing on intravesical therapies for non-muscle invasive bladder cancer has identified derivatives of this compound as promising candidates due to their potent cytotoxic effects .

6. Conclusion

This compound exhibits significant biological activity through various mechanisms that target essential cellular processes. Its potential as an anticancer agent is particularly noteworthy, supported by both in vitro and in vivo studies. Future research should focus on optimizing its therapeutic applications while exploring additional biochemical pathways it may influence.

科学研究应用

Photocatalytic Applications

Photocatalysis in Organic Synthesis

2-Bromomethyl-anthraquinone serves as an effective photocatalyst for the oxidation of sec-aromatic alcohols. Under light irradiation, it facilitates hydrogen transfer reactions, converting alcohols to ketones with yields exceeding 96% for certain substrates. This property has significant implications for green chemistry and sustainable practices in organic synthesis.

Mechanism of Action

The photocatalytic mechanism involves intersystem crossing, which allows the compound to generate reactive triplet states that participate in electron transfer processes. This enhances its efficiency as a catalyst in various organic transformations.

Industrial Applications

Hydrogen Peroxide Production

In industrial chemistry, this compound plays a crucial role in the production of hydrogen peroxide. The process involves the hydrogenation of 2-ethylanthraquinone to form 2-ethylanthrahydroquinone, which subsequently reacts with oxygen to regenerate the starting material and produce hydrogen peroxide. This method is widely adopted due to its scalability and efficiency.

Electrochemical Applications

Electrochemical Sensors

The compound is utilized in the development of anthraquinone-functionalized carbon composite electrodes for ammonia sensing. The sensing mechanism relies on redox reactions of anthraquinone that change in response to ammonia presence, providing a sensitive detection method.

Antimicrobial and Cytotoxic Effects

Research indicates that this compound exhibits significant biological activity, including antimicrobial and cytotoxic effects. It has been studied for potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in certain cancer cell lines .

Mechanism of Anticancer Activity

The compound's structural characteristics enable it to interact effectively with cellular components, making it a candidate for further development as an anticancer agent. Studies have shown that derivatives of anthraquinone can inhibit cancer cell proliferation by targeting essential cellular proteins .

Case Studies and Research Findings

属性

IUPAC Name |

2-(bromomethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCETXLHFBYOVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322484 | |

| Record name | 2-Bromomethyl-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7598-10-9 | |

| Record name | 7598-10-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromomethyl-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromomethyl-anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2-Bromomethyl-anthraquinone in chemical research?

A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both a reactive bromine atom and the anthraquinone moiety.

Q2: How does the structure of this compound contribute to its reactivity?

A2: The structure of this compound features two key reactive sites:

Q3: Are there any studies on the environmental impact or degradation of this compound?

A: While the provided research articles [, , , ] do not specifically address the environmental impact or degradation pathways of this compound, it is crucial to consider these aspects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。